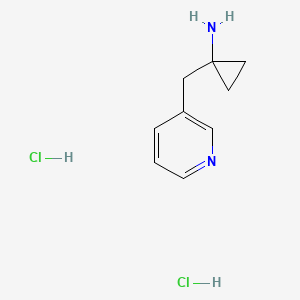

1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride

CAS No.: 2197061-84-8

Cat. No.: VC6192919

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2197061-84-8 |

|---|---|

| Molecular Formula | C9H14Cl2N2 |

| Molecular Weight | 221.13 |

| IUPAC Name | 1-(pyridin-3-ylmethyl)cyclopropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2.2ClH/c10-9(3-4-9)6-8-2-1-5-11-7-8;;/h1-2,5,7H,3-4,6,10H2;2*1H |

| Standard InChI Key | VKJIPVUIXXSTEG-UHFFFAOYSA-N |

| SMILES | C1CC1(CC2=CN=CC=C2)N.Cl.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride has the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.13 g/mol. Its IUPAC name, 1-(pyridin-3-ylmethyl)cyclopropan-1-amine dihydrochloride, reflects the presence of a cyclopropane ring bonded to an amine group and a pyridin-3-ylmethyl side chain, with two hydrochloride counterions. The compound’s stereochemistry and planar cyclopropane ring contribute to its reactivity and binding affinity in biological systems .

Physicochemical Data

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄Cl₂N₂ |

| Molecular Weight | 221.13 g/mol |

| Solubility | Water, polar organic solvents |

| Storage Conditions | Cool, dry environment |

The compound’s solubility in aqueous and organic phases facilitates its use in pharmacological assays.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves:

-

Condensation: Reacting cyclopropanamine with 3-pyridinecarboxaldehyde under basic conditions.

-

Reduction: Reducing the imine intermediate to form the amine.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

A comparative analysis of synthetic methods reveals that alternative routes using ruthenium catalysts or chiral auxiliaries improve enantioselectivity, as seen in related cyclopropane derivatives .

Optimization Challenges

Key challenges include minimizing side reactions from the strained cyclopropane ring and achieving high purity. Recent advances in flow chemistry have enhanced yield (up to 78%) and reduced reaction times .

Comparative Analysis with Structural Analogs

Substituent position significantly affects target binding; the 3-pyridyl group enhances metabolic stability compared to 2- or 4-isomers .

Recent Advances and Future Directions

Metabolic Stability Enhancements

Incorporating cyclopropyl groups (e.g., compound 41) reduces hepatic clearance in human liver microsomes (CLₘᵢₙ = 1.8 μL/min/10⁶ cells) . Such modifications could extend this compound’s half-life in vivo.

Targeted Drug Delivery

Nanoparticle encapsulation or prodrug strategies (e.g., esterification) may improve bioavailability. Preliminary data on pyrazolopyridinone carriers show a 5-fold potency increase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume